molecular formula C14H14AgO4P B032769 Silver dibenzyl phosphate CAS No. 50651-75-7

Silver dibenzyl phosphate

Cat. No. B032769
CAS RN: 50651-75-7
M. Wt: 385.1 g/mol
InChI Key: IWOLVLSIZCEOHM-UHFFFAOYSA-M
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Description

Silver dibenzyl phosphate is a compound used in various chemical reactions, particularly in the synthesis of phospholipids and other organic compounds. Its properties and applications have been studied in different contexts, contributing to the field of organic chemistry.

Synthesis Analysis

  • Synthesis Methodology

    The synthesis of silver dibenzyl phosphate and related compounds like silver di-t-butyl phosphate has been described in various studies. For instance, silver di-t-butyl phosphate has been used for preparing mixed-acid phosphatidic acid via reactions with diacyl glycerol-3-iodohydrin (Bonsen & Haas, 1967).

  • Process Improvement

    There have been improvements in the synthesis process of related compounds like dibenzyl phosphate, achieving significant overall yields and simplifying solvent separation (Qingchao et al., 2010).

Molecular Structure Analysis

Research on the molecular structure of silver dibenzyl phosphate specifically is limited. However, studies on similar silver compounds provide insights into their structural aspects. For example, silver complexes with N-heterocyclic carbene ligands have been structurally characterized, offering a perspective on the potential structure of silver dibenzyl phosphate derivatives (Shahini et al., 2017).

Chemical Reactions and Properties

  • Reactivity and Products

    Silver dibenzyl phosphate reacts with various organic compounds to form products like diacylglycerol phosphates (Aneja & Davies, 1974).

  • Catalytic Properties

    Silver complexes, including those with dibenzyl phosphate, often exhibit catalytic properties in various chemical reactions, influencing regioselectivity and yields (Liu et al., 2014).

Physical Properties Analysis

Detailed studies on the physical properties of silver dibenzyl phosphate are not readily available. However, understanding the physical properties of related silver compounds can provide some context.

Chemical Properties Analysis

  • Chemical Stability

    The stability of silver dibenzyl phosphate in various chemical environments can be inferred from studies on similar compounds. For example, silver(I)-carbene complexes have been shown to be stable and effective in various reactions (Patil et al., 2011).

  • Interaction with Other Compounds

    The interaction of silver dibenzyl phosphate with other substances, such as in the formation of mixed-acid phosphatidic acids, highlights its reactivity and utility in synthetic chemistry (Bonsen & Haas, 1967).

Scientific Research Applications

  • Synthesis of Phospholipids : Silver di-t-butyl phosphate is used in the synthesis of mixed-acid phosphatidic acid and phosphatidyl glycerolphosphate, which are critical in the synthesis of phospholipids (Bonsen & Haas, 1967).

  • Formation of 1,3-Diacylglycerol-2-Phosphates : This compound reacts with 1,2-dipalmitoyl-3-iododeoxy-rac-glycerol to produce 1,3-diacylglycerol-2-phosphates, a key step in the total synthesis of specific organic compounds (Aneja & Davies, 1974).

  • Antibacterial and Cytotoxic Properties : Silver compounds, including those with benzyl substituents, exhibit antibacterial activity and cytotoxicity, making them potential candidates for metallopharmaceutical agents to treat bacterial infections (Streciwilk et al., 2014).

  • Synthesis of α-Glycerophosphatidic Acids : Silver dibenzyl phosphate is used in synthesizing α-glycerophosphatidic acids from glycerol-α-iodohydrin, producing diacylglycerol-α-phosphoric acid dibenzyl esters (Hessel et al., 2010).

  • Sensitivity and Selectivity in Electrodes : Dibenzyl phosphate-based membrane electrodes demonstrate high sensitivity and selectivity for Pb2+, indicating potential applications in selective electrodes (Xu & Katsu, 1999).

  • Synthesis of Deoxymannosyl Phosphates : The phosphorylation of deoxygenated glycosyl chlorides with silver dibenzyl phosphate leads to the synthesis of deoxymannosyl phosphates, an essential step in the creation of specific organic compounds (Niggemann & Thiem, 1992).

  • Antimicrobial and Anticancer Properties : Silver carbene complexes, including those with dibenzyl substituents, show promising antimicrobial and anticancer properties (Youngs et al., 2012).

  • Efficient Synthesis Methods : Novel methods using silver dibenzyl phosphate demonstrate efficient synthesis of various organic compounds, such as dihydroxyacetone phosphate (Meyer et al., 2006).

Future Directions

While specific future directions for silver dibenzyl phosphate are not mentioned in the search results, silver nanoparticles have been suggested to have potential applications in various fields due to their unique properties and cost-effectiveness . Research on the green synthesis of silver nanoparticles and their applications in medical devices and disease management is ongoing .

properties

IUPAC Name

silver;dibenzyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOLVLSIZCEOHM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14AgO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531833
Record name Silver(1+) dibenzyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver dibenzyl phosphate

CAS RN

50651-75-7
Record name Silver dibenzyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silver(1+) dibenzyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILVER DIBENZYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XQ7IW09Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Dibenzyl phosphate (10 mmole, 2.78 g) is dissolved in a mixture of acetonitrile (20 ml) and water (10 ml). Silver carbonate (10 mmole, 2.76 g) is added, and the mixture is stirred at room temperature in the dark (wrapped in aluminum foil) for 2 hours. Excess of silver carbonate is removed by filtration. The solution is evaporated to dryness, and dried over P2O5 in the dark to constant weight (2 days). Yield of silver dibenzoyl phosphate is 3.61 g.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dibenzyl phosphate (2.78 g, 10 mmol) in water (40 mL) was cooled in an ice bath. Subsequently, 1N NaOH was added while shaking the flask until the pH of solution was about 7. The solid dissolved almost completely. Then silver nitrate (1.89 g, 11 mmol) in water (20 mL) was added slowly. After adding, the resulting solid was collected by filtration and washed with water. The solid was dried in vacuum over phosphorus pentoxide to yield silver dibenzyl phosphate (3.18 g) (yield, 82.5%) as a white solid.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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